molecular formula C11H15NO B8632108 N-(tert-butyl)-N-phenylformamide

N-(tert-butyl)-N-phenylformamide

Cat. No. B8632108
M. Wt: 177.24 g/mol
InChI Key: DXBWYQJXIIEFFT-UHFFFAOYSA-N
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Patent
US08530687B2

Procedure details

A solution of 1a (1.2212 g, 8.18 mmol) and acetic formic anhydride (1.2 mL, 15 mmol) in THF (10 mL) was stirred for 7 h at room temperature. To the reaction solution was added an aqueous NaOH solution (1.0 M, 20 mL) The organic phase was extracted with Et2O (30 mL×2) and was chromatographed (4:1 hexanes/EtOAc) to give 2a (1:1 mixture of isomers, 1.076 g, 74.2%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.72 (s, 0.5H), 8.16 (s, 0.5H), 7.51-7.29 (m, 3H), 7.19-6.99 (m, 2H), 1.40 (s, 9H); 13C NMR (75 MHz, CDCl3): δ 163.4, 162.6, 141.0, 138.2, 130.3, 130.1, 129.3, 129.2, 128.4, 57.7, 56.7, 31.0, 29.2. HRMS-ESI (m/z): [M+H]+ calcd for C11H15NO, 178.1226. found: 178.1228.
Name
Quantity
1.2212 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
74.2%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([CH3:4])([CH3:3])[CH3:2].[CH:12](OC(=O)C)=[O:13].[OH-].[Na+]>C1COCC1>[C:1]([N:5]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH:12]=[O:13])([CH3:4])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
1.2212 g
Type
reactant
Smiles
C(C)(C)(C)NC1=CC=CC=C1
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with Et2O (30 mL×2)
CUSTOM
Type
CUSTOM
Details
was chromatographed (4:1 hexanes/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N(C=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.076 g
YIELD: PERCENTYIELD 74.2%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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